Cas no 120466-66-2 ((R)-1-(2-Chlorophenyl)ethanol)

(R)-1-(2-Chlorophenyl)ethanol is a chiral compound characterized by its (R) enantiomer configuration. This compound offers high purity and structural stability, making it ideal for applications in organic synthesis. Its distinct chirality and aromatic nature make it a valuable building block in the construction of complex molecules.
(R)-1-(2-Chlorophenyl)ethanol structure
(R)-1-(2-Chlorophenyl)ethanol structure
Product Name:(R)-1-(2-Chlorophenyl)ethanol
CAS No:120466-66-2
MF:C8H9ClO
MW:156.609461545944
MDL:MFCD06659510
CID:137801
PubChem ID:6999092
Update Time:2025-11-01

(R)-1-(2-Chlorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-CHLOROPHENYL)ETHANOL
    • (1R)-1-(2-CHLOROPHENYL)-ETHAN-1-OL
    • (1R)-1-(2-Chlorophenyl)ethan-1-ol
    • (R,R)-(+)-HYDROBENZOIN
    • Benzenemethanol,2-chloro-a-methyl-, (aR)-
    • (R)-1-(2-Chlorophenyl)ethan-1-ol
    • (R)-2' chloro-alphaMethylbenzylalcohol
    • BenzeneMethanol, 2-chloro-α-Methyl-, (αR)-
    • (1R)-1-(2-chlorophenyl)ethanol
    • (R)-2-chloro-alpha-methylbenzyl alcohol
    • PubChem3980
    • (r)-2'-chloro-1-phenylethanol
    • DDUBOVLGCYUYFX-ZCFIWIBFSA-N
    • (R)-1-(2-Chloro-phenyl)-ethanol
    • (R)-2-chloro-a-methylbenzyl alcohol
    • SC1230
    • MCULE-
    • SCHEMBL342944
    • Z360055178
    • A806908
    • A804513
    • AKOS010367430
    • AKOS015840296
    • MFCD06659510
    • EN300-53077
    • 120466-66-2
    • GS-3394
    • CS-B0638
    • AMY10459
    • (R)-1-(2-Chlorophenyl)ethanol
    • MDL: MFCD06659510
    • Inchi: 1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
    • InChI Key: DDUBOVLGCYUYFX-ZCFIWIBFSA-N
    • SMILES: ClC1C=CC=CC=1[C@@H](C)O

Computed Properties

  • Exact Mass: 156.034
  • Monoisotopic Mass: 156.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.182
  • Melting Point: No data available
  • Boiling Point: 231 ºC
  • Flash Point: 94 ºC
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 20.23000
  • LogP: 2.39330

(R)-1-(2-Chlorophenyl)ethanol Security Information

(R)-1-(2-Chlorophenyl)ethanol Pricemore >>

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(R)-1-(2-Chlorophenyl)ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:120466-66-2)(R)-1-(2-Chlorophenyl)ethanol
Order Number:A804513
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):175.0
Email:sales@amadischem.com

Additional information on (R)-1-(2-Chlorophenyl)ethanol

Chemical Profile of (R)-1-(2-Chlorophenyl)ethanol (CAS No 120466-66-2)

(R)-1-(2-Chlorophenyl)ethanol, identified by its Chemical Abstracts Service number CAS No 120466-66-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol, characterized by its specific stereochemical configuration, has garnered attention due to its potential applications in drug development and synthetic organic chemistry. The compound's molecular structure, featuring a benzylic alcohol moiety attached to a chlorophenyl group, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The stereochemistry of (R)-1-(2-Chlorophenyl)ethanol is particularly noteworthy, as enantiomeric purity plays a crucial role in the efficacy and safety of pharmaceutical agents. The (R) configuration denotes a specific spatial arrangement of atoms around the chiral center, which can influence the compound's biological activity and interaction with biological targets. In recent years, there has been a growing interest in chiral drugs due to their improved selectivity and reduced side effects compared to their racemic counterparts.

Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure compounds like (R)-1-(2-Chlorophenyl)ethanol. Techniques such as chiral resolution, biocatalysis, and transition metal-catalyzed reactions have been employed to achieve high yields of the desired enantiomer. These methods not only enhance the accessibility of such compounds but also contribute to more sustainable and environmentally friendly synthetic routes.

The utility of (R)-1-(2-Chlorophenyl)ethanol extends beyond its role as a building block in drug synthesis. Its unique chemical properties make it valuable in the development of novel materials and ligands for biochemical assays. For instance, derivatives of this compound have been explored as potential inhibitors or modulators of enzymes involved in metabolic pathways and signal transduction processes. The chlorophenyl group, in particular, provides a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

In the realm of medicinal chemistry, the incorporation of halogenated aromatic rings has been shown to enhance the binding affinity and metabolic stability of drug candidates. The presence of a chlorine atom in the 2-position of the phenyl ring in (R)-1-(2-Chlorophenyl)ethanol contributes to its reactivity and compatibility with various synthetic transformations. This feature has been leveraged in the design of kinase inhibitors, antiviral agents, and other therapeutic molecules where precise structural control is essential.

Current research is exploring the pharmacological potential of derivatives of (R)-1-(2-Chlorophenyl)ethanol. Studies have indicated that modifications to its structure can lead to compounds with enhanced activity against certain diseases. For example, analogs with additional substituents on the benzylic alcohol group have shown promise in preclinical trials as potential treatments for neurological disorders and inflammatory conditions. The ability to fine-tune the chemical profile of these compounds through structural modifications underscores their importance as pharmacological scaffolds.

The synthesis and characterization of (R)-1-(2-Chlorophenyl)ethanol also contribute to our understanding of stereoelectronic effects in molecular interactions. The relationship between the stereochemistry of chiral molecules and their biological activity is a cornerstone of modern drug design. By studying compounds like this one, researchers can gain insights into how molecular structure influences function at the atomic level. These insights are invaluable for developing more effective and targeted therapies.

Moreover, the industrial production of (R)-1-(2-Chlorophenyl)ethanol has seen significant advancements due to innovations in process chemistry. Continuous flow reactors and green chemistry principles have been adopted to improve yield, reduce waste, and minimize energy consumption. Such improvements align with global efforts to promote sustainable chemical manufacturing practices. The scalability and efficiency of producing this compound are critical for its widespread use in pharmaceutical applications.

The future prospects for (R)-1-(2-Chlorophenyl)ethanol are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As our understanding of complex biological systems grows, so does the demand for sophisticated molecular tools like this one. Whether used as an intermediate in drug synthesis or as a starting point for novel chemical entities, (R)-1-(2-Chlorophenyl)ethanol remains a vital component in advancing chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:120466-66-2)(R)-1-(2-Chlorophenyl)ethanol
A804513
Purity:99%
Quantity:25g
Price ($):175.0
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